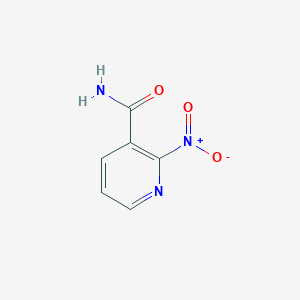

2-Nitronicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitronicotinamide is a chemical compound with the molecular formula C6H5N3O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

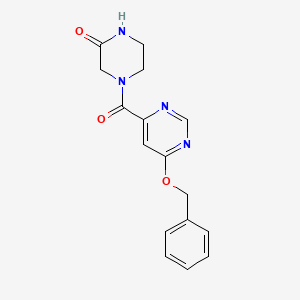

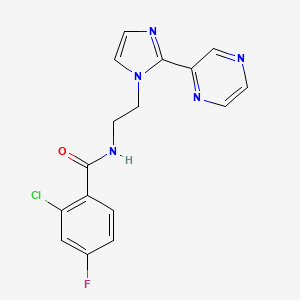

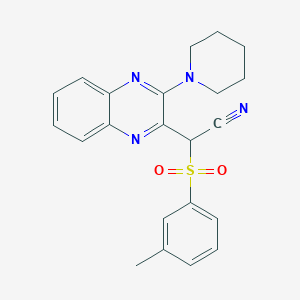

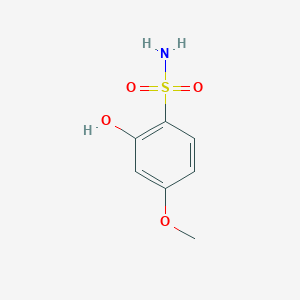

Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C6H5N3O3 . The molecular weight is 167.12 g/mol . The exact mass and monoisotopic mass are 167.03309103 g/mol .

Scientific Research Applications

Anticoccidial Activity

Studies have explored the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, including 2-Nitronicotinamide. These compounds demonstrated significant anticoccidial activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Synthesis of Nitronicotinamides

Research has been conducted on synthesizing various nitronicotinamides, including this compound, by different cyclocondensation methods using nitrocarbonyl compounds. These studies are significant for understanding the chemical properties and potential applications of nitronicotinamides (Sagitullina, Garkushenko, Glizdinskaya, Poendaev, Eremeeva, & Sagitullin, 2010).

Antioxidant Mechanisms

Research into synthetic nitrone spin-traps, closely related to nitronicotinamides, reveals their therapeutic potential for treating oxidative stress-related pathologies like stroke, cancer, and neurodegenerative diseases. Studies on benzoxazinic nitrones have shown superior antioxidant activity compared to other nitrones, suggesting potential biomedical applications of similar compounds like this compound (Marano, Minnelli, Ripani, Marcaccio, Laudadio, Mobbili, Amici, Armeni, & Stipa, 2021).

Neuroprotective Properties

Studies on nitrone-based therapeutics, related to nitronicotinamides, have highlighted their significant potential in treating neurodegenerative diseases. These compounds, like this compound, are being explored for their neuroprotective properties, particularly in the context of aging and age-related disorders (Floyd, Castro Faria Neto, Zimmerman, Hensley, & Towner, 2013).

Therapeutic Effects in Diabetes

There is evidence suggesting that compounds like this compound, which are related to vitamin B3 derivatives, can have therapeutic effects on hyperglycemia and oxidative stress in diabetic models. These studies indicate potential applications of nitronicotinamides in managing diabetes-related complications (Abdullah, Alam, Iqbal, & Naseem, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that nicotinamide, a closely related compound, interacts with the enzyme nicotinamide phosphoribosyltransferase (nampt), which plays a crucial role in the nad salvage pathway .

Mode of Action

Nicotinamide is known to influence human DNA repair and cellular stress responses .

Biochemical Pathways

2-Nitronicotinamide likely affects the NAD+ biosynthesis pathway, given its structural similarity to nicotinamide. Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD+), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play pivotal roles in various energy metabolism pathways, including glycolysis, β-oxidation, and oxidative phosphorylation .

Result of Action

It can be inferred from related compounds that it might influence cellular functions such as energy metabolism, dna repair, cell growth, and survival .

Action Environment

For instance, nicotinamide’s action can be influenced by factors such as diet, lifestyle, and age .

Properties

IUPAC Name |

2-nitropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-5(10)4-2-1-3-8-6(4)9(11)12/h1-3H,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEKACKGCOHXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604433.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2604437.png)

![(2R,3R,4R,5S,6S)-6-[[(2R,3S,4R,4aS,6aS,6bR,8aR,12aR,14aS,14bS)-4-carboxy-8a-[(2R,3S,4R,5S,6S)-3-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2604442.png)

![N-(cyanomethyl)-2-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2604443.png)

![Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2604448.png)

![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2604455.png)